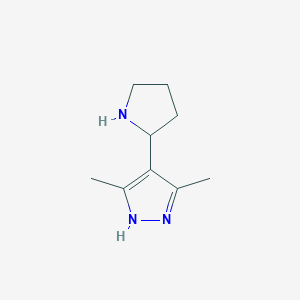

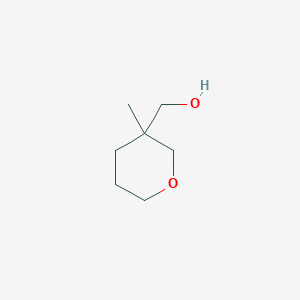

![molecular formula C14H15FN2O2 B1429609 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 1415719-10-6](/img/structure/B1429609.png)

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Descripción general

Descripción

The molecule “3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione” contains a total of 36 bonds. There are 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 imide .

Synthesis Analysis

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The molecule has a molecular weight of 262.28 g/mol. It contains a five-membered pyrrolidine ring, a three-membered cyclopropyl ring, and a six-membered phenyl ring .

Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Physical and Chemical Properties Analysis

The molecule has a molecular weight of 262.28 g/mol. It is a gamma-aminobutyric acid (GABA) derivative initially developed as an antiepileptic drug.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione and its derivatives have been extensively studied in chemical synthesis. For instance, they are used in the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, which are valuable intermediates in organic synthesis (Jones et al., 1990).

Herbicidal Applications

Derivatives of pyrrolidine-2,5-dione, including those with a cyclopropane moiety, have been synthesized and shown to possess herbicidal activities. These compounds have demonstrated effectiveness against various plant species at certain concentrations (Zhu et al., 2013).

Biological and Pharmacological Studies

The compound's derivatives have been investigated for various biological and pharmacological activities. For example, studies have explored its use in the synthesis of β-alanine and γ-aminopropionic acid, important molecules in biochemistry and pharmacology (Cal et al., 2012).

Insecticidal Activity

Recent studies have also focused on the insecticidal properties of derivatives of pyrrolidine-2,3-dione. These studies have shown that certain derivatives exhibit high insecticidal activity against species like Aedes aegypti and Musca domestica, demonstrating potential for use in pest control (Hamadi & Guesmi, 2022).

Mecanismo De Acción

Target of action

Many compounds with a pyrrolidine ring are known to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of action

Without specific information, it’s hard to determine the exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence how it interacts with its targets .

Biochemical pathways

Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The presence of the pyrrolidine ring and fluorophenyl group could potentially influence these properties .

Result of action

Compounds with similar structures have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Direcciones Futuras

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Análisis Bioquímico

Biochemical Properties

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit human carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction with these enzymes is primarily through binding to the active site, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the fluorophenyl group enhances its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Its metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

3-(cyclopropylmethylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAKLZCIAGZKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153722 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-10-6 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

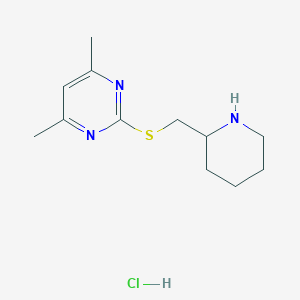

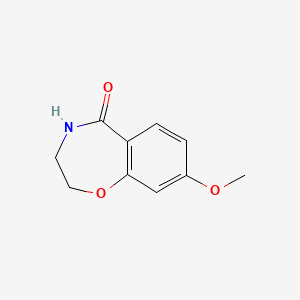

![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)

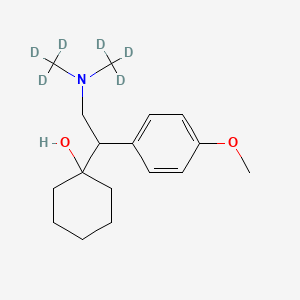

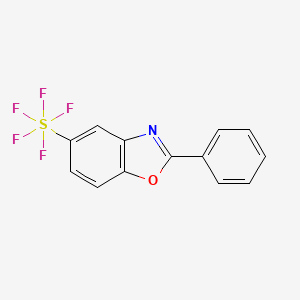

![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)

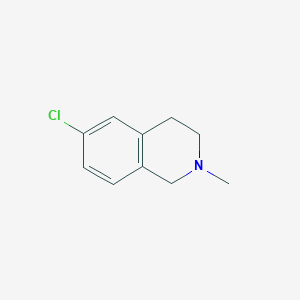

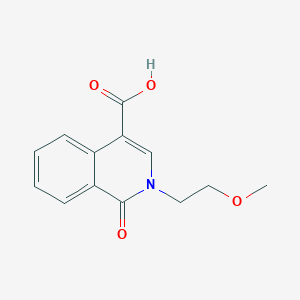

![(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1429531.png)

![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)

![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)

![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)